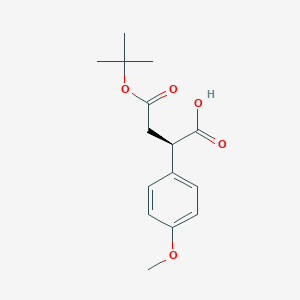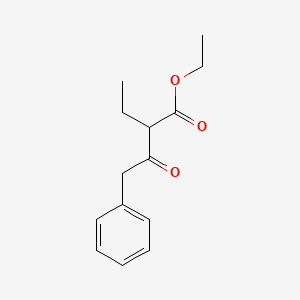
1-(2-Methylpyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a hydroxyl group attached to an ethyl chain at the 4-position of the 2-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-methylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) can efficiently produce 2-methylpyridines .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-methylpyridin-4-yl)ethanone, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 1-(2-methylpyridin-4-yl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: 1-(2-Methylpyridin-4-yl)ethanone.
Reduction: 1-(2-Methylpyridin-4-yl)ethane.
Substitution: 1-(2-Methylpyridin-4-yl)ethyl chloride.
Scientific Research Applications
1-(2-Methylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
1-(2-Methylpyridin-4-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-(2-Methylpyridin-4-yl)ethyl chloride: A halogenated derivative with different substitution reactions.
Uniqueness
1-(2-Methylpyridin-4-yl)ethanol is unique due to the presence of both a hydroxyl group and a methyl-substituted pyridine ring.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3 |
InChI Key |
JFMUZFSSRPCQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


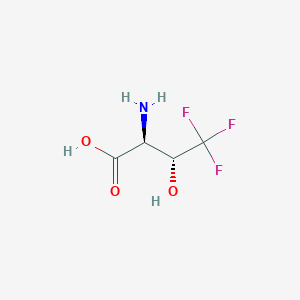
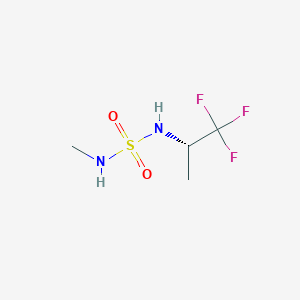
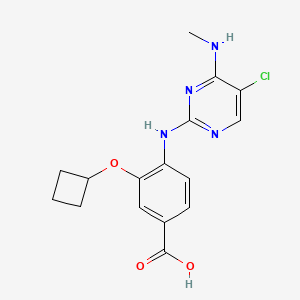
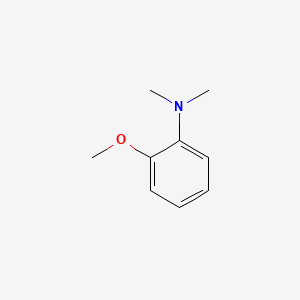

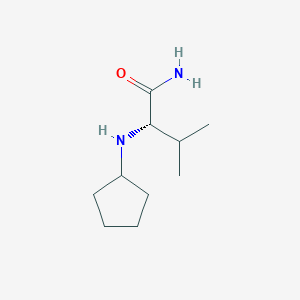
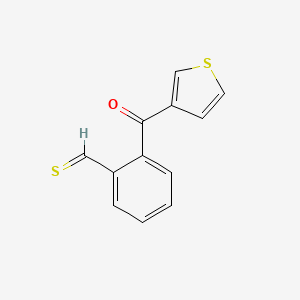
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
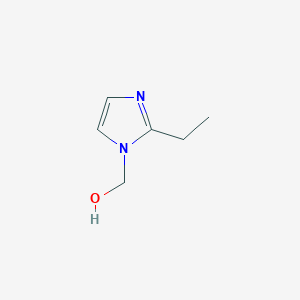
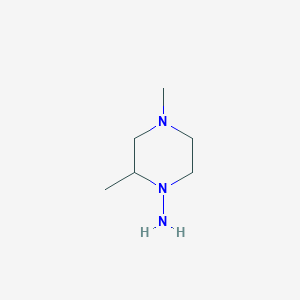
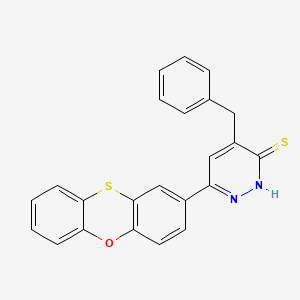
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
